molecular formula C16H17BrN2O2 B11036548 N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide

N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide

Cat. No.: B11036548
M. Wt: 349.22 g/mol
InChI Key: XRMSFDLWCYCHMU-UHFFFAOYSA-N
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Description

N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a but-2-ynamide moiety. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The bromobenzoyl group is then introduced via a substitution reaction, where a bromine atom is added to the benzoyl group. Finally, the but-2-ynamide moiety is attached through an amination reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, may enhance its reactivity and potential biological activities compared to other piperidine derivatives .

Properties

Molecular Formula

C16H17BrN2O2

Molecular Weight

349.22 g/mol

IUPAC Name

N-[1-(2-bromobenzoyl)piperidin-3-yl]but-2-ynamide

InChI

InChI=1S/C16H17BrN2O2/c1-2-6-15(20)18-12-7-5-10-19(11-12)16(21)13-8-3-4-9-14(13)17/h3-4,8-9,12H,5,7,10-11H2,1H3,(H,18,20)

InChI Key

XRMSFDLWCYCHMU-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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